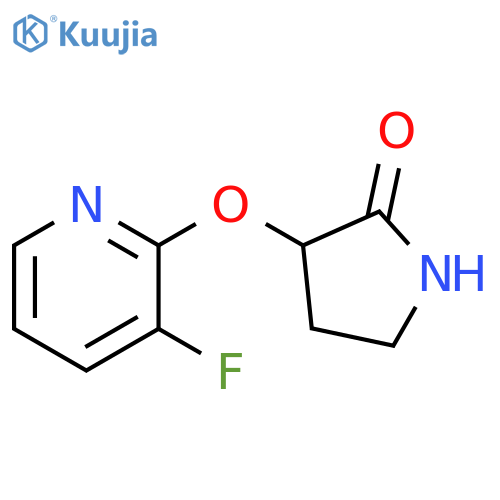

Cas no 2199682-43-2 (3-(3-fluoropyridin-2-yl)oxypyrrolidin-2-one)

3-(3-fluoropyridin-2-yl)oxypyrrolidin-2-one 化学的及び物理的性質

名前と識別子

-

- 2-Pyrrolidinone, 3-[(3-fluoro-2-pyridinyl)oxy]-

- 3-(3-fluoropyridin-2-yl)oxypyrrolidin-2-one

-

- インチ: 1S/C9H9FN2O2/c10-6-2-1-4-12-9(6)14-7-3-5-11-8(7)13/h1-2,4,7H,3,5H2,(H,11,13)

- InChIKey: LDQGGKHZVCESCW-UHFFFAOYSA-N

- ほほえんだ: N1CCC(OC2=NC=CC=C2F)C1=O

3-(3-fluoropyridin-2-yl)oxypyrrolidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6608-1758-2μmol |

3-[(3-fluoropyridin-2-yl)oxy]pyrrolidin-2-one |

2199682-43-2 | 2μmol |

$85.5 | 2023-09-07 | ||

| Life Chemicals | F6608-1758-20mg |

3-[(3-fluoropyridin-2-yl)oxy]pyrrolidin-2-one |

2199682-43-2 | 20mg |

$148.5 | 2023-09-07 | ||

| Life Chemicals | F6608-1758-5mg |

3-[(3-fluoropyridin-2-yl)oxy]pyrrolidin-2-one |

2199682-43-2 | 5mg |

$103.5 | 2023-09-07 | ||

| Life Chemicals | F6608-1758-25mg |

3-[(3-fluoropyridin-2-yl)oxy]pyrrolidin-2-one |

2199682-43-2 | 25mg |

$163.5 | 2023-09-07 | ||

| Life Chemicals | F6608-1758-30mg |

3-[(3-fluoropyridin-2-yl)oxy]pyrrolidin-2-one |

2199682-43-2 | 30mg |

$178.5 | 2023-09-07 | ||

| Life Chemicals | F6608-1758-3mg |

3-[(3-fluoropyridin-2-yl)oxy]pyrrolidin-2-one |

2199682-43-2 | 3mg |

$94.5 | 2023-09-07 | ||

| Life Chemicals | F6608-1758-5μmol |

3-[(3-fluoropyridin-2-yl)oxy]pyrrolidin-2-one |

2199682-43-2 | 5μmol |

$94.5 | 2023-09-07 | ||

| Life Chemicals | F6608-1758-10μmol |

3-[(3-fluoropyridin-2-yl)oxy]pyrrolidin-2-one |

2199682-43-2 | 10μmol |

$103.5 | 2023-09-07 | ||

| Life Chemicals | F6608-1758-100mg |

3-[(3-fluoropyridin-2-yl)oxy]pyrrolidin-2-one |

2199682-43-2 | 100mg |

$372.0 | 2023-09-07 | ||

| Life Chemicals | F6608-1758-1mg |

3-[(3-fluoropyridin-2-yl)oxy]pyrrolidin-2-one |

2199682-43-2 | 1mg |

$81.0 | 2023-09-07 |

3-(3-fluoropyridin-2-yl)oxypyrrolidin-2-one 関連文献

-

Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234

-

6. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

3-(3-fluoropyridin-2-yl)oxypyrrolidin-2-oneに関する追加情報

Introduction to 3-(3-Fluoropyridin-2-yl)oxypyrrolidin-2-one (CAS No. 2199682-43-2)

3-(3-Fluoropyridin-2-yl)oxypyrrolidin-2-one, identified by the CAS number 2199682-43-2, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure and functional groups, holds potential applications in the development of new therapeutic agents. This article provides a comprehensive overview of the chemical properties, synthesis methods, and potential biological activities of 3-(3-fluoropyridin-2-yl)oxypyrrolidin-2-one.

Chemical Structure and Properties

3-(3-Fluoropyridin-2-yl)oxypyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidinone ring substituted with a 3-fluoropyridine moiety. The presence of the fluorine atom in the pyridine ring imparts unique electronic and steric properties to the molecule, which can influence its reactivity and biological activity. The molecular formula of this compound is C10H10FN2O, with a molecular weight of approximately 195.19 g/mol. The compound is typically obtained as a white crystalline solid and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).

Synthesis Methods

The synthesis of 3-(3-fluoropyridin-2-yl)oxypyrrolidin-2-one has been reported using various methodologies. One common approach involves the reaction of 3-fluoropyridine with an appropriate oxirane derivative, followed by ring-opening and cyclization steps to form the pyrrolidinone ring. Another method involves the coupling of a 3-fluoropyridine derivative with an amino alcohol, followed by dehydration to form the final product. These synthetic routes are often optimized to improve yield and purity, making them suitable for large-scale production.

Biological Activity and Potential Applications

3-(3-Fluoropyridin-2-yl)oxypyrrolidin-2-one has shown promising biological activity in several preclinical studies. Recent research has demonstrated its potential as a modulator of various biological targets, including enzymes, receptors, and ion channels. For instance, studies have indicated that this compound can inhibit specific kinases involved in cellular signaling pathways, which may have implications for cancer therapy. Additionally, it has been shown to exhibit neuroprotective effects in models of neurodegenerative diseases, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.

Mechanisms of Action

The mechanisms underlying the biological activities of 3-(3-fluoropyridin-2-yl)oxypyrrolidin-2-one are still being elucidated. However, current evidence suggests that it may act through multiple pathways. For example, its kinase inhibitory activity could be attributed to its ability to bind to the ATP-binding site of target enzymes, thereby disrupting their function. Similarly, its neuroprotective effects may be mediated through modulation of oxidative stress and inflammation pathways in neuronal cells.

Clinical Development and Future Prospects

The clinical development of 3-(3-fluoropyridin-2-yl)oxypyrrolidin-2-one is an active area of research. Several pharmaceutical companies and academic institutions are investigating its potential as a lead compound for drug development. Preclinical studies have provided encouraging results, but further research is needed to evaluate its safety and efficacy in human subjects. Clinical trials are expected to provide valuable insights into the therapeutic potential of this compound for various diseases.

Safety Considerations

Safety is a critical aspect in the development of any new chemical entity. While no significant toxicological data are currently available for 3-(3-fluoropyridin-2-yl)oxypyrrolidin-2-one, standard safety assessments will be conducted during preclinical and clinical phases to ensure its safe use in therapeutic applications. These assessments will include evaluations of acute and chronic toxicity, genotoxicity, and reproductive toxicity.

Conclusion

In summary, 3-(3-fluoropyridin-2-yl)oxypyrrolidin-2-one (CAS No. 2199682-43-2) is a promising compound with diverse biological activities that warrant further investigation. Its unique chemical structure and potential therapeutic applications make it an attractive candidate for drug development. As research progresses, it is likely that new insights into its mechanisms of action and clinical utility will emerge, potentially leading to the development of novel treatments for various diseases.

2199682-43-2 (3-(3-fluoropyridin-2-yl)oxypyrrolidin-2-one) 関連製品

- 361179-86-4(2-methoxyethyl 5-(2,5-dimethylbenzenesulfonamido)-2-methylnaphtho1,2-bfuran-3-carboxylate)

- 2325705-88-0(2-(3-methoxyphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one)

- 2228545-93-3(2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine)

- 72741-86-7(7,7-Azo-3-a,12-a-dihydroxytaurocholanic Acid Sodium Salt)

- 383132-13-6(6,7-Dichloro-1h-indole-2-carboxylic acid)

- 1781112-31-9(1-2-(4-bromo-3-fluorophenyl)ethylcyclopropan-1-amine)

- 1251671-05-2(N-(5-chloro-2-methylphenyl)-2-{4-5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl-1H-imidazol-1-yl}acetamide)

- 1094746-87-8([1-(4-Amino-2-methylphenyl)piperidin-4-yl]methanol)

- 87442-58-8(cis-2-phenylcyclobutane-1-carboxylic acid)

- 683774-32-5(6-((Trimethylsilyl)ethynyl)quinoline)